2,4-Dimethoxybenzaldehyde

Catalog No.
S596387
CAS No.
613-45-6
M.F
C9H10O3
M. Wt
166.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dimethoxybenzaldehyde

CAS Number

613-45-6

Product Name

2,4-Dimethoxybenzaldehyde

IUPAC Name

2,4-dimethoxybenzaldehyde

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

InChI

InChI=1S/C9H10O3/c1-11-8-4-3-7(6-10)9(5-8)12-2/h3-6H,1-2H3

InChI Key

LWRSYTXEQUUTKW-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)C=O)OC

Synonyms

2,4-dimethoxybenzaldehyde

Canonical SMILES

COC1=CC(=C(C=C1)C=O)OC

The exact mass of the compound 2,4-Dimethoxybenzaldehyde is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27023. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Benzaldehydes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,4-Dimethoxybenzaldehyde (2,4-DMB) is a highly electron-rich aromatic aldehyde characterized by methoxy substitutions at the ortho and para positions relative to the formyl group . This specific substitution pattern significantly elevates the electron density of the benzene ring while maintaining the electrophilicity of the aldehyde carbon. In industrial and laboratory procurement, 2,4-DMB is primarily sourced as the foundational precursor for the 2,4-dimethoxybenzyl (DMB) protecting group, a critical tool in multi-step peptide and macrolide synthesis. Additionally, it serves as a high-yielding building block for diimine Schiff base ligands, specialized Knoevenagel condensates, and complex polycyclic pharmaceutical intermediates . Buyers prioritize this compound when synthetic pathways demand extreme acid lability in downstream protecting groups or highly specific regiocontrol in cascade cyclizations.

Substituting 2,4-Dimethoxybenzaldehyde with close analogs like 3,4-dimethoxybenzaldehyde (veratraldehyde) or 4-methoxybenzaldehyde (anisaldehyde) fundamentally disrupts downstream synthetic utility. The ortho-methoxy group unique to 2,4-DMB is strictly required to provide maximum resonance stabilization to benzylic carbocations during deprotection workflows; utilizing an anisaldehyde-derived PMB group instead forces the use of harsher acidic or oxidative cleavage conditions, which can destroy sensitive molecular architectures [1]. Furthermore, in cascade cyclizations such as Prins/Friedel-Crafts reactions, the specific electronic distribution of 2,4-DMB directs nucleophilic attack directly to the benzene ring, whereas isomers like 3,4-DMB or standard benzaldehydes react at the formyl group or fail to cyclize entirely [2]. Procurement substitution with these analogs will therefore lead to failed orthogonal deprotections and incorrect regioselectivity.

Superior Acid Lability for Orthogonal Deprotection (DMB vs. PMB)

In multi-step organic synthesis, 2,4-dimethoxybenzaldehyde is the obligate precursor for the 2,4-dimethoxybenzyl (DMB) protecting group. Compared to the standard p-methoxybenzyl (PMB) group derived from 4-methoxybenzaldehyde, DMB exhibits significantly higher acid lability [1]. The additional ortho-methoxy group provides enhanced resonance stabilization to the benzylic carbocation intermediate. Consequently, DMB ethers and amides can be selectively cleaved under mild acidic conditions (e.g., 1% TFA) that leave PMB and unsubstituted benzyl (Bn) groups completely intact [1].

Evidence DimensionAcid-catalyzed cleavage conditions
Target Compound DataCleaved under very mild acid (e.g., 1% TFA)
Comparator Or BaselinePMB requires stronger acid or oxidative conditions (e.g., DDQ)
Quantified DifferenceOrthogonal selective cleavage of DMB in the presence of PMB
ConditionsAcidic deprotection in multi-step synthesis

Procurement of 2,4-DMB is critical for synthesizing DMB-protected building blocks when orthogonal deprotection is required in complex pharmaceutical pipelines.

Stereochemical Divergence in Thiazolidinone Synthesis

The distinct electronic and steric profile of 2,4-dimethoxybenzaldehyde alters its reactivity in Knoevenagel condensations compared to less substituted analogs. When reacted with pseudothiohydantoin under standard refluxing acetic acid/NaOAc conditions, most benzaldehydes yield the (Z)-stereoisomer exclusively (41.4–94.1% yield) [1]. In contrast, 2,4-dimethoxybenzaldehyde yields a mixture of (E)- and (Z)-stereoisomers. To achieve stereoselective formation of the (Z)-isomer, the process requires milder base-catalyzed conditions (piperidine in aqueous ethanol at 80 °C) [1].

Evidence DimensionStereoisomer product distribution
Target Compound DataYields an (E)/(Z) mixture under standard acidic reflux
Comparator Or BaselineStandard benzaldehydes yield pure (Z)-isomer
Quantified DifferenceComplete shift in stereoselectivity requiring alternative catalytic conditions
ConditionsCondensation with pseudothiohydantoin (NaOAc/AcOH reflux vs. piperidine/EtOH)

Manufacturers must procure 2,4-DMB with the understanding that its condensation requires specific base-catalyzed process adjustments to avoid stereoisomeric impurities.

Unique Regioselectivity in Cascade Cyclizations

2,4-Dimethoxybenzaldehyde demonstrates unique chemodivergent reactivity in Lewis acid-promoted cascade reactions compared to other aromatic aldehydes. In the Prins/Friedel-Crafts tandem cyclization with dimethoxybenzene-fused cyclopentafurans, the highly electron-rich nature of the 2,4-dimethoxy-substituted ring directs the reaction to occur directly at the benzene ring [1]. This contrasts with indole-fused or less activated aldehydes, which react primarily at the formyl group. The dual methoxy groups provide strong activation without deactivating the formyl carbon, enabling the construction of specific hydrofuran-fused diquinanes [1].

Evidence DimensionSite of nucleophilic attack/cyclization
Target Compound DataReacts at the benzene ring (Friedel-Crafts site)
Comparator Or BaselineIndole-fused or standard aldehydes react at the formyl group
Quantified DifferenceComplete chemodivergence in the cascade reaction pathway
ConditionsTMSOTf or BF3·OEt2 promoted cyclization at room temperature

For the synthesis of complex polycyclic scaffolds, 2,4-DMB acts as a specialized bifunctional building block that cannot be substituted by generic benzaldehydes.

High-Yielding Precursor for Diimine Schiff Base Ligands

2,4-Dimethoxybenzaldehyde is highly effective for synthesizing diimine Schiff base ligands used in transition metal coordination chemistry. Condensation with diamines such as 1,2-diaminoethane or 1,4-diaminobutane in methanol proceeds rapidly at room temperature, yielding the corresponding N,N'-bis(2,4-dimethoxybenzylidene) diamines in exceptionally high yields (91% and 88%, respectively) [1]. The strong electron-donating effect of the ortho and para methoxy groups stabilizes the resulting (E)-configured imine bonds, making it a highly reliable precursor for scalable ligand manufacturing [1].

Evidence DimensionIsolated yield of diimine Schiff bases
Target Compound Data88–91% yield
Comparator Or BaselineStandard unoptimized benzaldehyde condensations (typically 60-80%)
Quantified DifferenceConsistently high yields (>88%) under mild room-temperature conditions
ConditionsMethanol solvent, 20 min stirring, slow evaporation

Buyers sourcing precursors for multidentate ligand synthesis will find 2,4-DMB provides highly reproducible, near-quantitative yields without requiring harsh dehydration conditions.

Orthogonal Protecting Group Strategies in Peptide Synthesis

Because 2,4-DMB yields the highly acid-labile 2,4-dimethoxybenzyl protecting group, it is the optimal procurement choice for synthesizing protected amines and alcohols in complex, multi-step peptide or macrolide pipelines where orthogonal cleavage (leaving PMB or Bn groups intact) is required[1].

Transition Metal Ligand Manufacturing

The compound's ability to undergo rapid, high-yield (88-91%) condensation with diamines at room temperature makes it an ideal precursor for the industrial-scale production of stable diimine Schiff base ligands used in advanced coordination chemistry and catalysis [2].

Complex Polycyclic Scaffold Synthesis

In pharmaceutical discovery, 2,4-DMB is specifically selected for Prins/Friedel-Crafts cascade reactions. Its unique chemodivergent reactivity allows it to act as a bifunctional building block, directing nucleophilic attack to the benzene ring to construct specialized hydrofuran-fused diquinanes that cannot be accessed using standard benzaldehydes[3].

Stereocontrolled Heterocycle Formulation

For the synthesis of bioactive thiazolidinones and related heterocycles, 2,4-DMB is procured as a specialized Knoevenagel condensation partner. Its unique steric and electronic profile allows chemists to access both (E)- and (Z)-stereoisomers, or to drive the reaction to pure (Z)-isomers through specific base-catalyzed process optimizations.

XLogP3

1.7

Boiling Point

290.0 °C

Melting Point

72.0 °C

UNII

MM3U32AQ5F

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

613-45-6

Wikipedia

2,4-Dimethoxybenzaldehyde

Dates

Last modified: 08-15-2023

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